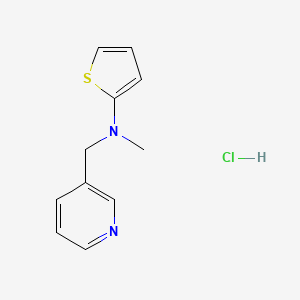
N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a thiophene ring, a pyridine ring, and a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride typically involves the reaction of thiophen-2-amine with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps may include the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or pyridine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene or pyridine derivatives.
Scientific Research Applications
N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(pyridin-2-ylmethyl)thiophen-2-amine hydrochloride
- N-Methyl-N-(pyridin-4-ylmethyl)thiophen-2-amine hydrochloride
- N-Methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride
Uniqueness
N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13ClN2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine;hydrochloride |
InChI |
InChI=1S/C11H12N2S.ClH/c1-13(11-5-3-7-14-11)9-10-4-2-6-12-8-10;/h2-8H,9H2,1H3;1H |
InChI Key |
BYCKOIIZTMMECH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=CC=C1)C2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















